molecular formula C5H6F3N5 B13422874 2-(Trifluoromethyl)pyrimidine-4,5,6-triamine CAS No. 2927-11-9

2-(Trifluoromethyl)pyrimidine-4,5,6-triamine

Cat. No.: B13422874
CAS No.: 2927-11-9
M. Wt: 193.13 g/mol
InChI Key: VTUKRNCUVXBFJT-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyrimidine-4,5,6-triamine is a chemical compound with the molecular formula C5H6F3N5. It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further substituted with three amino groups at positions 4, 5, and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate, followed by amination reactions using ammonia or amines under controlled conditions .

Industrial Production Methods

Industrial production of 2-(Trifluoromethyl)pyrimidine-4,5,6-triamine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)pyrimidine-4,5,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)pyrimidine-4,5,6-triamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(trifluoromethyl)pyrimidine-4,5,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N5/c6-5(7,8)4-12-2(10)1(9)3(11)13-4/h9H2,(H4,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUKRNCUVXBFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1N)C(F)(F)F)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40324555
Record name 2-(trifluoromethyl)pyrimidine-4,5,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2927-11-9
Record name NSC407048
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407048
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(trifluoromethyl)pyrimidine-4,5,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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